4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde
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Overview
Description
4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes substituted with a bromo group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Aldehyde Formation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to achieve efficient synthesis.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzoic acid.
Reduction: 4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coordination complexes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzoic acid: An oxidized form of the compound with a carboxylic acid group.
4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzyl alcohol: A reduced form with an alcohol group.
4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzene: A simpler derivative without the aldehyde group.
Uniqueness: The presence of both the bromo and triazole groups in 4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde provides unique reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various functionalized compounds.
Properties
Molecular Formula |
C11H10BrN3O |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
4-bromo-2-(3,5-dimethyl-1,2,4-triazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H10BrN3O/c1-7-13-8(2)15(14-7)11-5-10(12)4-3-9(11)6-16/h3-6H,1-2H3 |
InChI Key |
VVMZQNDYWDGUOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)C2=C(C=CC(=C2)Br)C=O |
Origin of Product |
United States |
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